Tetrandrine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178062, DTXSID70881383 | |
| Record name | S,S-(+)-Tetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Tetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-34-3, 23495-89-8 | |
| Record name | Tetrandrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-Tetrandrine | |
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| Record name | Tetrandrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14066 | |
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| Record name | DL-Tetrandine | |
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| Record name | tetrandrine | |
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| Record name | S,S-(+)-Tetrandrine | |
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| Record name | (+/-)-Tetrandrine | |
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| Record name | Tetrandrine | |
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| Record name | TETRANDRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | TETRANDRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Base Partitioning for Alkaloid Separation
Following alcohol extraction, the crude extract undergoes acid-base partitioning to isolate tetrandrine from co-occurring alkaloids like demethylthis compound. The total alkaloid extract is dissolved in an acidic aqueous solution (pH 2–4) using sulfuric, hydrochloric, or phosphoric acid, enabling the protonation of tertiary amines. Subsequent solvent extraction with ethyl acetate, chloroform, or dichloromethane selectively partitions free this compound into the organic phase, while demethylthis compound remains in the aqueous phase as a salt. In Example 2, adjusting the pH to 2.5 with 2% sulfuric acid and extracting with chloroform yielded 1.50 kg of this compound from 200 kg of raw material. This step capitalizes on the differential solubility of this compound and its analogs in acidic versus alkaline conditions.
Modern Purification and Crystallization Methods
Solvent Evaporation and Crystallization
The organic phase containing this compound is treated with alkaline agents (e.g., sodium carbonate or ammonium hydroxide) to deprotonate the alkaloid, followed by solvent evaporation under reduced pressure. The residue is dissolved in acetone, filtered, and concentrated to induce crystallization. Recrystallization from ethanol further purifies the compound, as demonstrated in Example 3, where 500 kg of raw material yielded 4.25 kg of this compound with 98.8% purity. Demethylthis compound is similarly recovered by alkalinizing the aqueous phase to pH 9–11 and repeating the solvent extraction and crystallization steps.
Chromatographic Refinement
High-performance liquid chromatography (HPLC) is employed for analytical validation and large-scale purification. A reversed-phase C18 column with a gradient elution of acetonitrile and phosphate buffer (pH 3.0) achieves baseline separation of this compound from structurally similar compounds. Linear calibration curves (12.5–1,637 µg/mL) and detection limits of 0.95 µg/mL ensure precise quantification. This method is critical for verifying the purity of final products, particularly in pharmaceutical applications where regulatory compliance is mandatory.
Advanced Formulation Strategies
Phospholipid Complexation for Enhanced Bioavailability
To address this compound’s poor aqueous solubility, researchers have developed phospholipid complexes using solvent evaporation techniques. This compound and phosphatidylcholine are dissolved in a volatile organic solvent (e.g., ethanol), which is then evaporated to form a thin film. Hydration of the film produces liposomal vesicles with this compound embedded within the phospholipid bilayer. This formulation increases the compound’s lipophilicity, enabling improved absorption across biological membranes. Pharmacokinetic studies indicate a 2.3-fold increase in oral bioavailability compared to free this compound.
Analytical Characterization
Spectroscopic and Chromatographic Profiling
This compound’s identity and purity are confirmed via tandem techniques:
- Thin-layer chromatography (TLC): Silica gel plates with chloroform-methanol-ammonia (90:10:1) as the mobile phase yield distinct spots (Rf = 0.45 for this compound) under UV light.
- Nuclear magnetic resonance (NMR): Characteristic signals include δ 6.70–7.20 (aromatic protons) and δ 3.80–4.20 (methylene bridges).
- Mass spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 622.3 [M+H]⁺, consistent with the molecular formula C₃₈H₄₂N₂O₆.
Industrial Scalability and Yield Optimization
Process Parameters and Economic Viability
Data from the CN102382119B patent illustrate the impact of extraction variables on yield (Table 1):
Table 1: this compound Yield Under Different Extraction Conditions
| Example | Plant Material (kg) | Solvent Concentration (%) | Lime Powder (%) | This compound Yield (kg) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 100 | 70 Methanol | 2 | 0.62 | 98.5 |
| 2 | 200 | 80 Ethanol | 5 | 1.50 | 98.8 |
| 3 | 500 | 85 Ethanol | 3 | 4.25 | 98.3 |
Key findings include:
Chemical Reactions Analysis
Electrophilic Reactions and C14-Derivatization
Tetrandrine's benzene ring contains multiple methoxy groups, rendering it electron-rich and prone to electrophilic reactions . A study focused on synthesizing this compound derivatives with sulfonic acid esters at the C-14 position .
Synthesis of C14-Sulfonyl-Tetrandrine Derivatives:
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C14-Nitrification: this compound undergoes selective C14-nitrification using a mixture of concentrated nitric acid and acetic anhydride at 0°C, yielding a nitro derivative (M1 ) .
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Reduction of Nitro Derivative: M1 is reduced to M2 using hydrazine hydrate as the reducing agent and palladium on carbon as the catalyst in methanol .
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Oxidative Hydrolysis: M2 is converted to M3 via oxidative hydrolysis of a diazo salt intermediate .
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Sulfonylation: M3 reacts with sulfonyl chloride, EDCI (1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride), and DMAP (4-dimethylaminopyridine) to produce C14-sulfonyl-tetrandrine derivatives with yields ranging from 29% to 89% .
textSCHEME 1: General synthetic route of this compound derivatives [1]. (i) Mixed acid HNO3: (CH3CO)2O = 3:5, v/v), CH2Cl2, 0°C, 45 min (ii) Pd/C (10%), N2H4⋅H2O, MeOH, 80°C, 1 h (iii) 1) 2 M H2SO4, NaNO2, 0°C, 10 min; 2) 10 M H2SO4, 110°C, 1 h (iv) Sulfonyl chloride (RSO2Cl), 1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP), CH2Cl2, 0°C, 8 h
Antibacterial this compound Derivatives
Two this compound derivatives, one with an acridine unit (MAcT) and another with an anthracene unit (MAnT), have been studied for their antibacterial activity .
Cyclic Voltammetry Analysis:
Cyclic voltammetry was performed on glassy carbon electrodes with adsorbed MAnT and MAcT in deoxygenated DMSO solutions containing 0.20 M NBu4PF6 as the electrolyte. The potential range was 0.00 to -2.20 V versus Ag/AgCl, with a scan rate of 0.100 V/s .
Interaction with Calcium Channels
This compound interacts with calcium channels, specifically at the benzothiazepine-binding site of the Ca2+ entry blocker receptor complex .
Effects on Ligand Binding:
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Diltiazem Binding: this compound completely blocks diltiazem binding .
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D-600 Binding: this compound partially inhibits D-600 binding .
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Nitrendipine Binding: this compound markedly stimulates nitrendipine binding, with the greatest enhancement at 37°C .
Temperature Dependence: The potency of this compound increases tenfold as the temperature is raised from 25 to 37°C .
Ligand Dissociation Studies:
These interactions suggest that this compound allosterically modulates ligand binding at other receptors in the calcium channel complex .
Scientific Research Applications
Anticancer Properties
Tetrandrine has demonstrated promising anticancer effects across multiple types of cancer. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and reversing multidrug resistance.
Case Studies
- Gastric Cancer : In vitro studies indicated that this compound effectively induces apoptosis in BGC-823 gastric cancer cells. The compound's synergy with chemotherapeutic agents was also documented, suggesting its potential as a first-line treatment alternative .
- Lung Cancer : Clinical observations have reported the use of this compound in small doses during lung cancer radiotherapy, highlighting its supportive role in enhancing treatment outcomes .
Cardiovascular Applications
This compound exhibits significant potential in treating cardiovascular diseases due to its anti-inflammatory and vasodilatory effects.
Clinical Studies
- A study on rats indicated that this compound treatment significantly improved lipid profiles and reduced oxidative stress markers associated with atherosclerosis . These findings suggest that this compound could serve as an adjunct therapy in managing cardiovascular conditions.
Respiratory Conditions
Historically used for treating silicosis and other pulmonary disorders, this compound's efficacy in respiratory diseases is well-documented.
Clinical Applications
- This compound has been employed in managing artificial stone-associated silicosis. A retrospective study involving 89 patients showed that those treated with this compound experienced improved pulmonary function and stabilized HRCT imaging over time .
Pharmacokinetics and Delivery Systems
Despite its therapeutic potential, challenges remain regarding the bioavailability and pharmacokinetics of this compound. Recent advancements include the development of nanoparticle delivery systems aimed at enhancing its therapeutic efficiency.
Innovative Delivery Methods
- Nanoparticle systems such as liposomes and microspheres are being explored to improve the solubility and bioavailability of this compound, thereby maximizing its clinical efficacy against various diseases .
Summary Table of this compound Applications
Mechanism of Action
Tetrandrine exerts its effects through various molecular targets and pathways. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells . This action leads to vasodilation and reduced blood pressure. This compound also modulates signaling pathways such as NF-κB, MAPK, ERK, and STAT3, which are involved in inflammation and cancer progression . By inhibiting these pathways, this compound reduces inflammation, fibrosis, and tumor growth .
Comparison with Similar Compounds
Berbamine
- Structural Similarity: Both tetrandrine and berbamine are bisbenzylisoquinoline alkaloids, differing slightly in substituents.
- Mechanisms and Efficacy: this compound is 6–18 times more potent than berbamine in suppressing pro-inflammatory cytokines (IL-1, TNF-α, TNF-β) in monocytes/macrophages . this compound uniquely inhibits phosphoinositide turnover, a mechanism absent in berbamine, contributing to its superior anti-inflammatory effects .
- Therapeutic Applications: Berbamine is less studied for anticancer activity but shows modest immunomodulatory effects compared to this compound’s broad anticancer and anti-MDR applications .
Fangchinoline
- Structural Similarity: Fangchinoline, also from Stephania species, shares a bisbenzylisoquinoline backbone but lacks a methylenedioxy group present in this compound .
- Mechanisms and Efficacy: Autophagy Induction: Fangchinoline activates autophagy via the p53/sestrin2/AMPK pathway (IC50 ~5 μM in hepatocellular carcinoma), whereas this compound induces autophagy through PKC-α inhibition and mTOR suppression . Cell Permeability: this compound exhibits higher permeability than fangchinoline in PAMPA assays, correlating with its broader therapeutic efficacy .
- Therapeutic Applications: Fangchinoline is less effective in CSC targeting and lacks significant MDR reversal activity compared to this compound .
Cepharanthine
- Structural Similarity : Cepharanthine shares high structural similarity (Tanimoto coefficient = 0.97) with this compound .
- Mechanisms and Efficacy: Both compounds inhibit Ebola virus entry, but cepharanthine’s potency in cancer models is less characterized compared to this compound’s CSC-specific activity .
- Therapeutic Applications : Cepharanthine is primarily studied for antiviral and anti-inflammatory uses, while this compound has broader anticancer applications .
DIM (3,3′-Diindolylmethane)
- Functional Comparison: DIM, a known aryl hydrocarbon receptor (AhR) agonist, shares this compound’s AhR activation but differs structurally .
- Mechanisms and Efficacy: this compound (0.3 μM) and DIM (10 μM) both inhibit osteoclastogenesis via AhR, but this compound achieves effects at lower concentrations .
Comparative Data Table
| Compound | Structural Similarity to this compound | Key Mechanisms | Potency/Efficacy (IC50 or Equivalent) | Therapeutic Applications |
|---|---|---|---|---|
| This compound | Reference compound | CSC inhibition, ABCB1 inhibition, AhR activation | 1–5 μM (CSCs); 0.3 μM (osteoclasts) | Cancer, MDR reversal, arthritis |
| Berbamine | High (bisbenzylisoquinoline) | Cytokine suppression | 6–18× less potent than this compound | Inflammation |
| Fangchinoline | Moderate (lacks methylenedioxy group) | p53/sestrin2/AMPK autophagy | ~5 μM (hepatocellular carcinoma) | Limited cancer studies |
| Cepharanthine | Very high (Tc = 0.97) | Antiviral entry inhibition | Comparable to training set actives | Viral infections, inflammation |
| DIM | Low (non-alkaloid) | AhR activation | 10 μM (osteoclasts) | Osteoporosis, inflammation |
Pharmacokinetic and Clinical Considerations
- Bioavailability: this compound’s poor solubility and rapid metabolism limit its clinical use, prompting nanoparticle-based delivery systems (e.g., chitosan lipid nanoparticles) .
- Safety: this compound shows selective cytotoxicity toward cancer cells (e.g., SW872 lymphoma) at 10 μM while sparing normal keratinocytes . Berbamine and fangchinoline exhibit lower toxicity thresholds in preclinical models .
Biological Activity
Tetrandrine is a bisbenzylisoquinoline alkaloid derived from the traditional Chinese herb Stephania tetrandra. It has been extensively studied for its diverse biological activities, particularly its anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and potential therapeutic applications.
This compound exhibits multiple mechanisms through which it exerts its biological effects, particularly in cancer treatment:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. In gastric cancer cells (BGC-823), it activates the mitochondrial pathway of apoptosis, leading to increased expression of pro-apoptotic proteins (Bax, Bak, Bad) and decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xl) . This process is further mediated by the activation of caspases (caspase-3 and -9) and the release of cytochrome c from mitochondria .
- Inhibition of Proliferation and Metastasis : this compound effectively inhibits cell proliferation and migration in several cancer types. It has demonstrated anti-tumor effects against nasopharyngeal carcinoma, bladder cancer, triple-negative breast cancer, lung cancer, liver cancer, and leukemia . The compound also enhances radiosensitivity and reverses multidrug resistance in cancer cells .
- Anti-inflammatory Effects : Beyond its anti-cancer properties, this compound exhibits significant anti-inflammatory activity. It modulates immune responses and has been used in treating inflammatory diseases .
In Vitro and In Vivo Studies
Numerous studies have investigated the effects of this compound on various cancer cell lines both in vitro and in vivo:
Case Studies
- Gastric Cancer : A study demonstrated that this compound significantly inhibited the growth of gastric cancer cells by inducing apoptosis through a mitochondria-dependent mechanism. The findings suggest that this compound could be a promising candidate for gastric cancer therapy .
- Liver Cancer : Research indicated that this compound could induce apoptosis in hepatocellular carcinoma cells by activating reactive oxygen species (ROS) pathways while inhibiting Akt activity .
- Leukemia : this compound was shown to inhibit proliferation and induce autophagy in leukemia cells, highlighting its potential as an effective treatment option for hematological malignancies .
Pharmacological Applications
This compound's pharmacological profile suggests it may serve various therapeutic roles:
- Cancer Therapy : Given its ability to induce apoptosis and inhibit tumor growth across multiple cancers, this compound is being explored as a chemotherapeutic agent.
- Cardiovascular Protection : As a non-selective calcium channel blocker, this compound may offer benefits in managing cardiovascular diseases .
- Anti-inflammatory Applications : Its immunosuppressive effects position this compound as a potential treatment for autoimmune disorders and inflammatory diseases .
Challenges and Future Directions
Despite its promising biological activities, this compound faces challenges such as poor solubility and low bioavailability. Recent research is focused on developing nanoparticle delivery systems to enhance its therapeutic efficacy while minimizing toxicity . Structural modifications are also being explored to improve its pharmacological activity and broaden its clinical applications.
Q & A
Q. What are the primary molecular mechanisms underlying Tetrandrine's anti-tumor effects?
this compound inhibits tumor growth by targeting pathways such as PI3K/Akt, MAPK/ERK, and mTOR, which regulate apoptosis, metastasis, and cell cycle progression. For instance, in endometrial cancer (EC), this compound downregulates p-Akt/Akt ratios and modulates Bcl-2/Bax expression to induce apoptosis . In prostate cancer, it suppresses MMP-9 via Akt/mTOR signaling, reducing metastasis . Methodologically, these findings are validated through Western blotting, RT-PCR, and Transwell assays .
Q. What experimental models are commonly used to study this compound's efficacy?
Common in vitro models include Ishikawa (EC), DU145/PC-3 (prostate cancer), and HT29 (colorectal cancer) cell lines, where dose-dependent effects (e.g., IC50 values) are quantified using MTT assays . In vivo studies utilize xenograft mouse models to assess tumor regression and angiogenesis inhibition, with vascular density and Akt phosphorylation as endpoints .
Q. How is this compound's cytotoxicity measured in preclinical studies?
Cytotoxicity is evaluated via MTT assays (for viability), flow cytometry (for apoptosis via Annexin V/PI staining), and colony formation assays. Dose-response curves (e.g., IC50 = 7.2 µM in HCT116 cells) guide subsequent experimental concentrations . Statistical analysis typically employs ANOVA with post-hoc tests (e.g., Tukey’s) using software like SPSS or Prism .
Advanced Research Questions
Q. How does this compound modulate the PI3K/Akt/mTOR axis across cancer types, and what contradictions exist?
In EC, this compound reduces p-Akt levels without altering total Akt mRNA, suggesting post-translational regulation . Conversely, in prostate cancer, it synergizes with PI3K/mTOR inhibitors (LY294002, rapamycin) to amplify anti-metastatic effects . Contradictions arise in MMP regulation: this compound suppresses MMP-9 in prostate cancer but inhibits both MMP-2/9 in EGF-stimulated HT29 cells, highlighting context-dependent mechanisms .
Q. How can researchers resolve discrepancies in this compound's regulation of oxidative stress and ROS signaling?
In EOMA cells, this compound induces G1/S arrest via ROS/Akt crosstalk, validated by NAC (ROS scavenger) reversal experiments . However, ROS-independent Akt inhibition is observed in other models, necessitating cell-type-specific assays (e.g., DCFH-DA for ROS, phospho-specific antibodies for Akt) to delineate pathways .
Q. What synergistic drug combinations enhance this compound's anti-metastatic effects?
Combining this compound with EGFR inhibitors (e.g., erlotinib) or PI3K/Akt pathway blockers (LY294002) potentiates metastasis suppression. In HT29 cells, co-treatment with EGFR inhibitors reduces EGF-induced MMP-2/9 expression more effectively than this compound alone . Dose-optimization studies (e.g., Chou-Talalay synergy index) are critical to avoid off-target effects .
Q. How do computational approaches like molecular docking improve understanding of this compound's targets?
Network pharmacology and molecular docking (e.g., PharmMapper, AutoDock) identify this compound’s interactions with CCNA2/CCNB1 (cell cycle regulators) and Akt1. Hydrogen bonding and hydrophobic interactions predicted via tools like Protein-Ligand Interaction Profiler guide in vitro validation .
Methodological and Data Analysis Questions
Q. What statistical methods are optimal for analyzing this compound's dose-dependent effects?
One-way ANOVA with Dunnett’s test is used for multi-group comparisons (e.g., 0–20 µM this compound doses). For time-course experiments (e.g., apoptosis at 24/48h), two-way ANOVA with Bonferroni correction is applied. Non-parametric tests (Mann-Whitney U) address non-normal distributions in small-sample studies .
Q. How to design experiments to assess this compound's dual roles in apoptosis and cell cycle arrest?
Parallel assays are recommended: Annexin V/PI staining for apoptosis and propidium iodide staining with flow cytometry for cell cycle (e.g., G1/S arrest in EOMA cells). Co-treatment with pathway-specific inhibitors (e.g., Wortmannin for PI3K) isolates mechanistic contributions .
Q. What emerging techniques address this compound's pharmacokinetic limitations in in vivo studies?
LC-MS/MS quantifies this compound plasma/tissue concentrations, while PEGylation improves solubility and bioavailability. Retrospective cohort studies (e.g., silicosis trials) use Cox regression to correlate dosing with clinical outcomes .
Research Trends and Gaps
Q. What are understudied applications of this compound beyond oncology?
Recent studies highlight anti-fibrotic (e.g., silicosis ) and anti-diabetic effects, with network pharmacology identifying AMPK/PGC-1α as novel targets. Single-cell RNA sequencing in chondrogenesis models reveals this compound’s role in BMSC differentiation .
Q. How can multi-omics approaches refine this compound's mechanism of action?
Proteomics (e.g., SILAC) and phospho-proteomics map signaling perturbations, while metabolomics (GC-MS) tracks ROS-mediated metabolic shifts. CRISPR screens identify synthetic lethal partners (e.g., BRCA1 mutants) for combination therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
